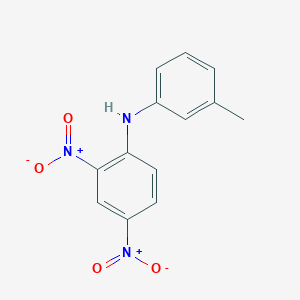

N-(2,4-Dinitrophenyl)-M-toluidine

Description

Properties

IUPAC Name |

N-(3-methylphenyl)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4/c1-9-3-2-4-10(7-9)14-12-6-5-11(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFVVWUEBWQRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80242224 | |

| Record name | N-(2,4-Dinitrophenyl)-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

964-79-4 | |

| Record name | N-(2,4-Dinitrophenyl)-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dinitrophenyl)-m-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80242224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DINITRO-3'-METHYLDIPHENYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(2,4-Dinitrophenyl)-M-toluidine (DNT) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological properties of DNT, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

DNT is a derivative of toluidine and contains a dinitrophenyl group. The synthesis typically involves the reaction of m-toluidine with 2,4-dinitrochlorobenzene under basic conditions. The general reaction scheme can be summarized as follows:

- Reactants : m-Toluidine + 2,4-Dinitrochlorobenzene

- Conditions : Basic medium (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).

- Product : N-(2,4-Dinitrophenyl)-M-toluidine

The resulting compound is characterized by its yellow crystalline form, which can be analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Antimicrobial Properties

DNT has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that DNT exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

| Bacillus subtilis | 10 |

These results suggest that DNT may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of DNT in human cell lines. The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that DNT has a moderate cytotoxic effect, with IC50 values reported as follows:

- MDA-MB-231: IC50 = 35 µM

- HepG2: IC50 = 40 µM

These findings highlight the need for further investigation into the mechanisms underlying the cytotoxic effects of DNT.

The biological activity of DNT is hypothesized to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : DNT may induce oxidative stress in cells, leading to apoptosis.

- DNA Interaction : The dinitrophenyl group can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : DNT may inhibit key enzymes involved in cellular metabolism or proliferation.

Study on Anticancer Activity

A recent study investigated the anticancer potential of DNT using animal models. Mice treated with DNT exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that DNT effectively induces cell death in malignant cells.

Toxicological Assessment

In a toxicological assessment, DNT was evaluated for its effects on liver and kidney functions in rats. Results indicated no significant alterations in biochemical markers at lower doses; however, higher doses resulted in elevated liver enzymes, indicating potential hepatotoxicity.

Scientific Research Applications

Chemical Synthesis and Characterization

DNT is synthesized through the reaction of m-toluidine with 2,4-dinitrochlorobenzene. The synthesis involves nucleophilic substitution and can be optimized for yield and purity through various reaction conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

2.1. Toxicological Studies

DNT has been studied for its toxicological properties. Research indicates that it exhibits acute toxicity when ingested or absorbed through the skin, leading to irritation and potential systemic effects . This makes it a candidate for studying mechanisms of toxicity in laboratory settings.

2.2. Drug Development

The compound's ability to interact with biological molecules positions it as a useful tool in drug development. It can serve as a model compound to investigate structure-activity relationships (SAR) in pharmacology, particularly in developing new therapeutic agents targeting specific biological pathways .

3.1. Polymorphism Studies

DNT exhibits polymorphism, where it can exist in multiple crystalline forms with different physical properties. This characteristic is crucial for material science applications, particularly in pharmaceuticals where polymorphic forms can influence drug solubility and bioavailability .

| Polymorph Type | Color | Characteristics |

|---|---|---|

| Form A | Yellow | Stable at room temperature |

| Form B | Orange | Higher solubility |

| Form C | Red | Exhibits unique thermal properties |

3.2. Dye Applications

Due to its vibrant colors associated with different polymorphs, DNT can be explored as a dye in various applications, including textiles and plastics. Its color stability and resistance to fading make it suitable for commercial use .

Environmental Impact Studies

DNT is also relevant in environmental chemistry as a model compound for studying the degradation of nitroaromatic compounds in soil and water systems. Research has shown that DNT can undergo microbial degradation, which is significant for assessing the environmental fate of similar compounds .

Case Study 1: Toxicity Assessment

A study conducted on the effects of DNT on rat models highlighted its acute toxicity profile, demonstrating symptoms such as skin irritation and gastrointestinal distress upon exposure .

Case Study 2: Polymorphism Investigation

Research into the polymorphic forms of DNT revealed that different solvents can yield varying crystal structures, impacting their thermal stability and solubility profiles . This study emphasized the importance of solvent selection during crystallization processes.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Analogs :

| Compound Name | Substituent(s) on Amine | Key Structural Features |

|---|---|---|

| N-(2,4-Dinitrophenyl)-M-toluidine | m-Toluidine (3-methyl) | Electron-rich methyl group meta to the amine |

| N-(2,4-Dinitrophenyl)glycine | Glycine | Carboxylic acid group enhances polarity |

| N-(2,4-Dinitrophenyl)acetamide | Acetamide | Acetyl group modifies steric bulk |

| N-(2,4-Dinitrophenyl)phenylalanine | Phenylalanine | Aromatic side chain enables π-π stacking |

Electronic Effects :

Reactivity and Stability

- Cyclization: N-(2,4-Dinitrophenyl)amino acids (e.g., alanine, phenylalanine) undergo gas-phase cyclization to form benzimidazole-N-oxides under basic conditions . This reactivity is absent in acetamide derivatives due to steric hindrance .

- Nucleophilic Substitution : The 2,4-dinitrophenyl group facilitates nucleophilic aromatic substitution. For example, hydrazine displaces leaving groups (e.g., –OMe, –SPh) in 2,4-dinitrobenzene derivatives with pseudo-first-order kinetics (kobs = 0.012–0.045 s⁻¹) . m-Toluidine’s methyl group may slightly retard such reactions compared to unsubstituted aniline derivatives.

Physicochemical Properties

logP and Toxicity :

- Derivatives with electron-withdrawing groups (e.g., nitro) exhibit lower logP values. For example, 2,4,6-trinitrophenol (logP = 1.2) shows higher hydrophilicity than monosubstituted phenols .

- Toxicity correlates with logP; m-toluidine derivatives (predicted logP ~2.5–3.0) are expected to be less toxic than polar analogs like N-(2,4-dinitrophenyl)glycine (logP ~1.8) .

Thermodynamic Stability :

- DFT studies on Schiff base analogs reveal that N-(2,4-dinitrophenyl) derivatives exhibit intramolecular charge transfer, stabilizing their excited states (e.g., HOMO-LUMO gap = 3.78 eV) .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,4-Dinitrophenyl)-M-toluidine, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution between m-toluidine and 2,4-dinitrohalobenzene derivatives (e.g., 2,4-dinitrofluorobenzene). Key steps include:

- Reagent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .

- Catalysis : Acidic conditions (e.g., 10% HCl) or mild bases (e.g., NaHCO₃) to deprotonate the amine and drive the reaction .

- Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

Optimization Example : For reproducibility, monitor reaction progress via TLC using a 3:1 hexane/ethyl acetate eluent system.

Advanced: How can computational methods elucidate the electronic and optical properties of N-(2,4-Dinitrophenyl)-M-toluidine derivatives?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311G+(2d,p) level is widely used to:

- Predict HOMO-LUMO gaps , revealing charge-transfer capabilities critical for photochemical applications .

- Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions for reaction design .

Case Study : For structurally similar dinitrophenyl hydrazines, DFT revealed intramolecular charge transfer upon excitation, guiding fluorescence studies .

Basic: What analytical techniques confirm the structural integrity of N-(2,4-Dinitrophenyl)-M-toluidine?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons of the dinitrophenyl group appear as doublets (δ 8.5–9.0 ppm), while methyl groups in m-toluidine resonate at δ 2.3 ppm .

- ¹³C NMR : Nitro carbons are deshielded (δ 140–150 ppm) .

- X-ray Crystallography : Resolves bond angles and confirms planar geometry of the dinitrophenyl moiety .

Validation Tip : Compare experimental data with computed NMR shifts from DFT to resolve ambiguities .

Advanced: How does the 2,4-dinitrophenyl group influence interactions with biological macromolecules?

Methodological Answer:

The dinitrophenyl (DNP) group acts as a strong electrophile, enabling:

- Covalent Modification : Reacts with nucleophilic residues (e.g., lysine ε-amino groups) in proteins, inhibiting enzymatic activity .

- Fluorescence Quenching : DNP’s electron-withdrawing nature quenches tryptophan fluorescence, useful in Förster resonance energy transfer (FRET) assays .

Case Study : DNP derivatives of threonine disrupt mitochondrial oxidative phosphorylation by uncoupling electron transport, analogous to 2,4-dinitrophenol .

Basic: What are the solubility and stability profiles of N-(2,4-Dinitrophenyl)-M-toluidine, and how do they impact experimental design?

Methodological Answer:

- Solubility :

- High solubility in methanol , ethanol , and DMF ; limited in water (<1 mg/mL) .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent nitro-group reduction .

- Stability :

- Degrades under prolonged UV exposure; use amber vials for light-sensitive steps .

Advanced: How can researchers resolve contradictions in spectroscopic data for substituted dinitrophenyl compounds?

Methodological Answer:

- Isotopic Labeling : Use deuterated analogs (e.g., m-toluidine-d₇) to distinguish overlapping signals in NMR .

- Hybrid Techniques : Pair HPLC-MS with NMR to correlate retention times with structural features .

- Computational Validation : Overlay experimental and simulated spectra (e.g., Gaussian) to assign ambiguous peaks .

Basic: What purification strategies are effective for isolating N-(2,4-Dinitrophenyl)-M-toluidine from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted m-toluidine .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation .

Yield Optimization : Pre-purify via acid-base extraction (pH 4–5) to remove ionic byproducts .

Advanced: What role does N-(2,4-Dinitrophenyl)-M-toluidine play in chiral amino acid analysis?

Methodological Answer:

- Derivatization : React with amino acids to form dinitrophenyl (DNP) derivatives , enhancing UV detection sensitivity (λmax = 360 nm) .

- Enantiomeric Separation : Use chiral HPLC columns (e.g., Chirobiotic T) to resolve DNP-amino acid diastereomers .

Application : DNP-threonine derivatives enabled stereoselective oligomerization studies in peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.